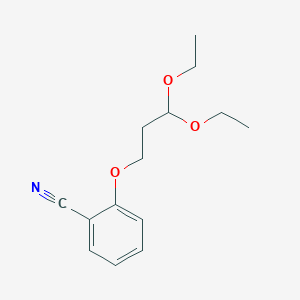

2-(3,3-Diethoxypropoxy)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3,3-diethoxypropoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-3-16-14(17-4-2)9-10-18-13-8-6-5-7-12(13)11-15/h5-8,14H,3-4,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHGWLFFPNWMQRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CCOC1=CC=CC=C1C#N)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501282123 | |

| Record name | Benzonitrile, 2-(3,3-diethoxypropoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501282123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394041-34-9 | |

| Record name | Benzonitrile, 2-(3,3-diethoxypropoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1394041-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 2-(3,3-diethoxypropoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501282123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1H NMR spectrum of 2-(3,3-Diethoxypropoxy)benzonitrile

Technical Whitepaper: Structural Elucidation and Quality Control of 2-(3,3-Diethoxypropoxy)benzonitrile via 1H NMR

Part 1: Executive Summary & Structural Logic

2-(3,3-Diethoxypropoxy)benzonitrile (CAS: 163680-77-1) is a critical intermediate, often utilized in the synthesis of quinazoline-based pharmaceutical agents (e.g.,

The 1H NMR analysis of this compound presents two specific challenges that this guide addresses:

-

Acetal Lability: The terminal acetal group is acid-sensitive. Standard chloroform-d (

) often contains trace hydrochloric acid, which can catalyze hydrolysis in the NMR tube, leading to confusing spectra and false-negative purity results. -

Spectral Overlap: The ethoxy methylene protons often create complex higher-order multiplets due to the pro-chiral environment or restricted rotation, distinct from simple quartets.

This guide provides a self-validating protocol to acquire, assign, and verify the structure of this molecule with high fidelity.

Part 2: Experimental Protocol (Self-Validating System)

To ensure scientific integrity, the following protocol minimizes experimental artifacts.

Solvent Selection & Preparation

-

Primary Solvent: Acetone-

or DMSO- -

Chlorinated Solvent Protocol: If

must be used (due to solubility or library standards), it must be neutralized.-

Action: Pass

through a short plug of basic alumina or add roughly 5-10 mg of anhydrous -

Reasoning: This neutralizes trace DCl/HCl, preventing the conversion of the acetal (

) to the aldehyde (

-

Acquisition Parameters

-

Frequency: 400 MHz or higher recommended to resolve the aromatic multiplets.

-

Pulse Sequence: Standard 1D proton (e.g., zg30 on Bruker).

-

Relaxation Delay (D1): Set to

seconds. The aromatic protons and the acetal methine have different

Part 3: Spectral Assignment & Data Presentation

The following data represents the theoretical consensus shifts derived from empirical increments and analogous structures (e.g., 2-phenoxymethylbenzonitrile and 3,3-diethoxyprop-1-ene).

Molecular Numbering Strategy

-

Core: Benzonitrile (C1=CN, C2=O-Linker).

-

Linker:

-CH2 (attached to O), -

Acetal: Ethoxy groups (

).

1H NMR Data Table (400 MHz, CDCl3 neutralized)

| Shift ( | Multiplicity | Integral | Coupling ( | Assignment | Structural Logic |

| 7.55 – 7.60 | dd / m | 1H | Ar-H6 | Deshielded by ortho-cyano group (anisotropy). | |

| 7.45 – 7.52 | td / m | 1H | Ar-H4 | Para to ether; meta to cyano. | |

| 6.98 – 7.05 | t / m | 1H | Ar-H5 | Meta to ether. | |

| 6.92 – 6.98 | d | 1H | Ar-H3 | Ortho to ether; shielded by electron donation of Oxygen. | |

| 4.68 – 4.75 | t | 1H | Acetal CH | Distinctive triplet. Diagnostic for "masked" aldehyde. | |

| 4.12 – 4.18 | t | 2H | O-CH2 -CH2 | ||

| 3.62 – 3.75 | m (dq) | 2H | - | O-CH2 -CH3 | Diastereotopic potential; often appears as complex multiplet. |

| 3.50 – 3.60 | m (dq) | 2H | - | O-CH2 -CH3 | Second set of ethoxy methylenes. |

| 2.08 – 2.18 | q / m | 2H | CH2-CH2 -CH | Central methylene. Shielded relative to neighbors. | |

| 1.18 – 1.25 | t | 6H | O-CH2-CH3 | Terminal methyls. High field reference. |

Note on Integrals: The ratio of the aromatic region (4H) to the acetal methine (1H) is the primary "Self-Validating" check for structure.

Part 4: Visualization of Workflows & Pathways

Structural & Assignment Map

This diagram correlates the chemical structure with the NMR regions defined above.

Caption: Structural decomposition linking molecular moieties to specific NMR spectral regions.

QC & Troubleshooting Workflow

This flowchart guides the researcher through the validation process, specifically addressing the acetal instability.

Caption: Decision tree for sample preparation and impurity profiling to detect acetal hydrolysis.

Part 5: Troubleshooting & Impurity Profiling

The "Aldehyde" Flag (Hydrolysis)

The most common failure mode is the deprotection of the acetal to form 2-(3-oxopropoxy)benzonitrile .

-

Diagnostic Signal: A singlet or triplet at

9.7 – 9.8 ppm . -

Cause: Acidic solvent or wet sample.[1]

-

Correction: Repurify via silica gel chromatography (pre-treated with 1% triethylamine) and re-run NMR in neutralized solvent.

Residual Solvents

Common synthesis solvents often trapped in the viscous oil:

-

DMF: Methyls at 2.88 / 2.96 ppm (s), CH at 8.02 ppm.

-

Ethanol (from acetal formation): Triplet at 1.25 ppm (overlaps with product), Quartet at 3.72 ppm. Tip: Use the integral of the acetal methine (4.7 ppm) to calibrate, then subtract the theoretical product area from the 1.2 ppm region to quantify residual ethanol.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (General principles of NMR assignment and acetal shifts).

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[2]

-

PubChem Database. (n.d.). Compound Summary for 2-Phenoxymethylbenzonitrile (Analogous Structure). National Center for Biotechnology Information.

Sources

IR Spectroscopy of 2-(3,3-Diethoxypropoxy)benzonitrile: A Strategic QC Guide

This guide outlines the infrared (IR) spectroscopic characterization of 2-(3,3-Diethoxypropoxy)benzonitrile , a critical "masked aldehyde" intermediate used in the synthesis of fused heterocycles (e.g., quinazolines, benzofurans) for medicinal chemistry.[1]

Executive Summary & Chemical Context

2-(3,3-Diethoxypropoxy)benzonitrile is a bifunctional building block containing a robust nitrile (cyano) group and an acid-sensitive diethyl acetal moiety.[2] Its primary utility lies in the controlled release of the aldehyde function (via acetal hydrolysis) to facilitate ring closure reactions.

In a drug development context, IR spectroscopy serves as the primary "gatekeeper" technique to validate two Critical Quality Attributes (CQAs) before this intermediate moves to the next step:

-

Acetal Integrity: Confirming the acetal has not prematurely hydrolyzed to the aldehyde.

-

Alkylation Completeness: Ensuring no unreacted phenolic starting material (2-hydroxybenzonitrile) remains.[2]

Theoretical Spectral Assignment

The IR spectrum of this molecule is a superposition of an ortho-substituted aromatic nitrile and an aliphatic acetal ether. The following assignments are derived from first principles of functional group vibration and validated against analogous alkoxy-benzonitrile standards.

Table 1: Diagnostic IR Bands & Structural Assignments

| Frequency Region (cm⁻¹) | Intensity | Functional Group | Vibrational Mode | Diagnostic Significance |

| 3000 – 3100 | Weak | Aromatic C-H | Stretching ( | Confirms aromatic core.[2][3] |

| 2850 – 2980 | Medium-Strong | Aliphatic C-H | Stretching ( | Derived from the propyl linker and ethyl groups of the acetal. |

| 2220 – 2240 | Strong/Sharp | Nitrile (C≡N) | Stretching | Primary ID Peak. The position is characteristic of aryl nitriles. |

| 1580 – 1600 | Medium | Aromatic C=C | Ring Breathing | Skeletal vibration of the benzene ring. |

| 1440 – 1480 | Medium | CH₂ / CH₃ | Bending (Scissoring) | Methylene/Methyl deformations in the propoxy/ethoxy chains. |

| 1240 – 1260 | Strong | Ar-O-CH₂ | Asym.[2] Stretch | Ether Linkage. Critical marker for the attachment of the side chain to the ring. |

| 1050 – 1150 | Very Strong/Broad | C-O-C-O-C | Acetal Stretch | Acetal Fingerprint. A complex multiplet confirming the integrity of the diethoxy group. |

| 740 – 760 | Strong | Aromatic C-H | Out-of-Plane Bend | Characteristic of ortho-substitution (1,2-disubstituted benzene).[2] |

Expert Insight: The "Acetal Trap"

The region between 1050–1150 cm⁻¹ is often dominated by the strong C-O stretching vibrations of the acetal and the aryl ether. In a pristine sample, this region appears as a broad, intense envelope.[1] If this region resolves into sharper, distinct peaks accompanied by a new band at ~1720 cm⁻¹, it indicates acetal degradation .[1]

Experimental Protocol: Self-Validating Systems

To ensure data trustworthiness, follow this protocol which includes built-in validity checks.

Sample Preparation (Liquid Film/ATR)

Since the target molecule is typically a viscous oil or low-melting solid, Attenuated Total Reflectance (ATR) is the preferred modality.

-

Crystal Check: Ensure the ATR crystal (Diamond or ZnSe) is clean. Run a background scan (air).

-

Validation: Background energy curve must be smooth without atmospheric H₂O/CO₂ interferences.

-

-

Deposition: Apply 10–20 µL of the neat oil onto the crystal.

-

Pathlength: No spacer needed for ATR; the evanescent wave penetrates ~2 µm.

-

Acquisition:

Detection of Common Impurities (The "Fail" Criteria)

The utility of IR here is defined by what you do not see.

-

Impurity A: 2-Hydroxybenzonitrile (Starting Material) [2]

-

Marker: Broad O-H stretch at 3200–3500 cm⁻¹ .

-

Limit: If observed, the alkylation reaction was incomplete.[1]

-

-

Impurity B: 3-(2-cyanophenoxy)propionaldehyde (Hydrolysis Product) [2]

-

Marker: Distinct Carbonyl (C=O) stretch at 1715–1730 cm⁻¹ .

-

Limit: A pristine acetal should show zero absorbance in the carbonyl region. The appearance of even a weak shoulder here triggers a "Repurify" status.

-

Visualized Workflow: QC Decision Tree

The following diagram maps the logical flow for determining the quality of the intermediate based on spectral features.

Figure 1: IR-driven Quality Control Logic for 2-(3,3-Diethoxypropoxy)benzonitrile.

Mechanistic Interpretation of Key Bands

The Nitrile Stretch (2230 cm⁻¹)

The nitrile group is an excellent "spectroscopic handle" because it vibrates in a region (the "silent region") where few other functional groups absorb. In this molecule, the nitrile is conjugated to the aromatic ring.

-

Electronic Effect: The electron-withdrawing nature of the aromatic ring slightly lowers the force constant compared to aliphatic nitriles, placing it consistently at ~2230 cm⁻¹.

-

Quality Indicator: A shift to higher frequencies (~2250 cm⁻¹) could indicate the formation of an isonitrile impurity (rare) or coordination to metal salts if Lewis acids were used in synthesis.

The Acetal "Breathing" (1050–1150 cm⁻¹)

The acetal moiety involves two C-O-C linkages connected to a single carbon. This creates a coupled vibrational system.

-

Symmetry: The symmetric and asymmetric stretching of the O-C-O unit results in multiple overlapping bands.

-

Stability Monitoring: In acidic environments (e.g., CDCl₃ with traces of HCl), this multiplet collapses as the acetal cleaves.[1] If your IR spectrum shows a "cleaner" fingerprint region but a new C=O peak, the acetal protection has failed.[1]

References

-

NIST Chemistry WebBook. Benzonitrile IR Spectrum & Constants. National Institute of Standards and Technology.[4] Available at: [Link][2]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. (General reference for Acetal/Nitrile assignments).

-

PubChem. Benzonitrile, 2-hydroxy- (Salicylnitrile) - Starting Material Reference.[2] National Library of Medicine. Available at: [Link][2]

Sources

Technical Guide: Mass Spectrometry of 2-(3,3-Diethoxypropoxy)benzonitrile

Executive Summary

This technical guide provides a comprehensive framework for the mass spectrometric characterization of 2-(3,3-Diethoxypropoxy)benzonitrile (

The Analytical Challenge: The diethyl acetal moiety is highly acid-labile. Improper handling during Liquid Chromatography-Mass Spectrometry (LC-MS) leads to on-column hydrolysis, resulting in the detection of the aldehyde artifact (3-(2-cyanophenoxy)propanal) rather than the parent compound. This guide establishes a self-validating protocol to distinguish intrinsic impurities from method-induced degradation.

Molecular Architecture & MS Predictivity

Understanding the fragmentation logic is a prerequisite for accurate data interpretation. The molecule consists of two distinct domains with opposing stabilities:

-

The Benzonitrile Core: Aromatic and stable. Under Electron Impact (EI), this moiety directs charge stabilization via the aromatic ring.

-

The Diethyl Acetal Tail: Labile and prone to fragmentation. It dominates the low-mass region of the spectrum and dictates solvent selection in Electrospray Ionization (ESI).

Predicted Ionization Behavior

| Feature | EI (70 eV) Behavior | ESI (+ve Mode) Behavior |

| Molecular Ion | Weak | Strong |

| Base Peak | Likely | |

| Key Loss | Loss of ethoxy radical ( | Loss of EtOH (-46 Da) via in-source fragmentation. |

Sample Preparation & Stability Protocol

Critical Directive: Standard acidic mobile phases (e.g., 0.1% Formic Acid) must be avoided during the initial purity assessment. The acetal group will hydrolyze to the aldehyde (

Recommended Workflow

-

Diluent: Acetonitrile (ACN) or Methanol (anhydrous).

-

Buffer: 5-10 mM Ammonium Acetate (pH ~6.8 - 7.0).

-

Storage: Store dry at -20°C. Solutions should be prepared fresh.

Mass Spectrometry Fragmentation Pathways[1][2][3][4]

Electron Impact (EI) Fragmentation

In hard ionization (EI), the molecule undergoes characteristic alpha-cleavage at the acetal oxygen.

Key Fragments:

-

204 (

-

103: The diethoxymethyl carbenium ion

-

119: The 2-cyanophenol fragment

Electrospray Ionization (ESI)

In soft ionization, the goal is molecular weight confirmation. However, "in-source" fragmentation can mimic hydrolysis.

Differentiation Strategy:

-

True Hydrolysis: The peak at

176 ( -

In-Source Fragmentation: The peak at

204 (

Visualization of Signaling Pathways[5]

The following diagram illustrates the competing pathways of ionization versus degradation, providing a logic map for troubleshooting spectral data.

Caption: Figure 1. ESI ionization pathways vs. acid-catalyzed degradation. Note that in-source fragmentation (

Experimental Protocol: Impurity Profiling

To validate the synthesis quality of 2-(3,3-Diethoxypropoxy)benzonitrile, follow this impurity profiling method.

LC-MS Conditions

-

Column: C18 Reverse Phase (e.g., Waters XBridge), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (Benzonitrile absorption) and MS (ESI+).

Data Interpretation Table

| Retention Time (Rel) | Observed Ion ( | Identity | Mechanistic Origin |

| 1.00 (Main) | 272 ( | Parent Acetel | Intact molecule ionization. |

| 1.00 (Co-eluting) | 204 ( | In-Source Frag | Loss of EtOH in the MS source (NOT an impurity). |

| 0.65 (Early) | 176 ( | Aldehyde | Hydrolysis degradant (3-(2-cyanophenoxy)propanal). |

| 0.40 (Early) | 120 ( | Salicylonitrile | Unreacted starting material (2-Hydroxybenzonitrile). |

References

-

Gross, J. H. (2017). Mass Spectrometry: A Textbook. 3rd Ed. Springer. (General principles of acetal fragmentation and soft ionization).

-

NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Acetals. NIST Chemistry WebBook, SRD 69. (Reference for diagnostic m/z 103 and m/z 47 peaks in diethyl acetals).

-

Gregg, B. T., et al. (2007).[1] Indium(III) Trifluoromethanesulfonate-Catalyzed Deprotection of Acetals. Journal of Organic Chemistry. (Discusses the acid lability of acetals and hydrolysis rates relevant to sample prep). [DOI: 10.1021/jo070836+]

-

Maślińska-Solich, J., & Kudrej-Gibas, E. (2003).[2] Electrospray mass spectrometry determination of poly(oxazolidine acetal). Rapid Communications in Mass Spectrometry. (Validates ESI-MS protocols for acetal-containing polymers and stability concerns).

Sources

Methodological & Application

Application Note: Acid-Catalyzed Hydrolysis of 2-(3,3-Diethoxypropoxy)benzonitrile to Synthesize 2-Formylbenzonitrile

Abstract

This application note provides a comprehensive guide for the selective deprotection of 2-(3,3-diethoxypropoxy)benzonitrile to yield 2-formylbenzonitrile, a valuable bifunctional building block in pharmaceutical and specialty chemical synthesis.[1] The protocol details an acid-catalyzed hydrolysis, a fundamental transformation in organic chemistry for cleaving acetal protecting groups.[2][3] This document outlines the underlying reaction mechanism, a detailed step-by-step experimental procedure, critical parameters for success, troubleshooting, and essential safety protocols. The methodology is designed for researchers, chemists, and process development professionals requiring a robust and reproducible synthesis of 2-formylbenzonitrile.

Introduction and Scientific Context

In multi-step organic synthesis, the protection of reactive functional groups is a cornerstone strategy to prevent unwanted side reactions.[4] Aldehydes, being highly susceptible to oxidation, reduction, and nucleophilic attack, are frequently masked as acetals. Acetals exhibit excellent stability in neutral to strongly basic conditions, making them ideal protective groups while other chemical transformations are performed elsewhere in the molecule.[4][5]

The target molecule, 2-formylbenzonitrile (also known as 2-cyanobenzaldehyde), possesses both an aldehyde and a nitrile group, making it a versatile intermediate for the synthesis of complex heterocyclic compounds.[1] The hydrolysis of its acetal-protected precursor, 2-(3,3-diethoxypropoxy)benzonitrile, is a critical final step to unmask the aldehyde functionality. This process is typically achieved through acid-catalyzed hydrolysis, which leverages the lability of the acetal group in an acidic, aqueous environment.[6][7] The reaction is reversible and governed by Le Chatelier's principle; therefore, a large excess of water is used to drive the equilibrium towards the desired aldehyde product.[2][8]

Reaction Scheme:

Figure 1. Overall reaction for the hydrolysis of 2-(3,3-diethoxypropoxy)benzonitrile to 2-formylbenzonitrile.

Mechanism of Acid-Catalyzed Acetal Hydrolysis

The deprotection of the diethyl acetal proceeds via a well-established acid-catalyzed mechanism. Understanding these steps is crucial for optimizing reaction conditions and troubleshooting potential issues. The entire process is a series of equilibrium steps.[2]

-

Protonation of an Alkoxy Group: The reaction is initiated by the protonation of one of the ethoxy oxygen atoms by the acid catalyst (e.g., H₃O⁺). This converts the ethoxy group into a good leaving group (ethanol).[2]

-

Formation of an Oxonium Ion: The protonated ethoxy group departs as a molecule of ethanol. The adjacent oxygen atom uses a lone pair to stabilize the resulting carbocation, forming a resonance-stabilized oxonium ion. This step is typically the rate-determining step.

-

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the electrophilic carbon of the oxonium ion.[2][9]

-

Deprotonation to Form a Hemiacetal: A proton is transferred from the newly added water molecule to a solvent water molecule, yielding a neutral hemiacetal intermediate.[8]

-

Second Protonation and Elimination: The remaining ethoxy group is then protonated by the acid catalyst, converting it into another good leaving group. This group is eliminated as ethanol, facilitated by the lone pair on the adjacent hydroxyl group, forming a protonated aldehyde.[2]

-

Final Deprotonation: A final deprotonation step by water regenerates the acid catalyst and yields the final aldehyde product, 2-formylbenzonitrile.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. Unraveling the Hydrolysis of Acetals: The Role of Water - Oreate AI Blog [oreateai.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]

- 7. Dimethyl Acetals [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. rzepa.net [rzepa.net]

Application Notes & Protocols: Synthesis of Quinolone-Based Pharmaceutical Intermediates from 2-(3,3-Diethoxypropoxy)benzonitrile

Introduction

The benzonitrile chemical motif is a cornerstone in modern medicinal chemistry, valued for its unique electronic properties and its role as a versatile synthetic handle.[1] Compounds bearing this group are integral to a wide array of pharmaceuticals, acting as key intermediates in the synthesis of drugs for cardiovascular, neurological, and oncological diseases.[2][3] This guide focuses on a particularly strategic starting material: 2-(3,3-Diethoxypropoxy)benzonitrile . The true synthetic power of this molecule lies in its latent functionality; the diethoxypropoxy group serves as a stable diethyl acetal, which can be unmasked under acidic conditions to reveal a reactive aldehyde. This in situ generation of an aldehyde ortho to a nitrile group on an activated benzene ring provides a direct and efficient pathway for intramolecular cyclization, yielding highly valuable quinoline scaffolds.[4][5]

Quinoline and its derivatives are privileged heterocyclic systems known for a vast spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[5][6] The protocols detailed herein leverage an acid-catalyzed cyclization, akin to the Vilsmeier-Haack reaction, to transform 2-(3,3-Diethoxypropoxy)benzonitrile into a versatile 2-alkoxyquinoline-3-carbaldehyde intermediate.[7][8] This core intermediate serves as a launchpad for the synthesis of more complex, biologically relevant heterocyclic systems, such as furo[2,3-b]quinolines and quinolinyl-thiazolidinones.[7][9]

This document provides researchers, scientists, and drug development professionals with a comprehensive set of protocols, mechanistic insights, and practical application notes for harnessing the synthetic potential of 2-(3,3-Diethoxypropoxy)benzonitrile.

Part 1: Core Synthesis: Vilsmeier-Haack Type Cyclization to 2-Ethoxyquinoline-3-carbaldehyde

The primary transformation of 2-(3,3-Diethoxypropoxy)benzonitrile into a quinoline core is achieved through a one-pot reaction that combines acetal hydrolysis and intramolecular cyclization. The use of a Vilsmeier reagent, generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is a classic and highly effective method for this type of transformation.[10][11]

Mechanistic Rationale

The reaction proceeds through a cascade of well-understood steps. The causality behind the reagent choice is critical:

-

Vilsmeier Reagent Formation: POCl₃ reacts with DMF to form the electrophilic chloroiminium ion, known as the Vilsmeier reagent.[12] This species is the primary activating agent.

-

Acetal Hydrolysis: The acidic conditions generated during the reaction catalyze the hydrolysis of the diethyl acetal on the starting material, unmasking the propionaldehyde functionality.

-

Intramolecular Cyclization: The electron-rich aromatic ring, activated by the ortho-ether linkage, performs an intramolecular electrophilic attack on the protonated aldehyde.

-

Dehydration and Aromatization: Subsequent dehydration leads to the formation of the fused heterocyclic ring system. The nitrile group is then hydrated and participates in the ring closure to form the final quinoline structure, which is then formylated by the Vilsmeier reagent to yield the carbaldehyde.

This concerted, one-pot process is highly efficient, avoiding the need to isolate the potentially unstable intermediate aldehyde.

Experimental Workflow

The following diagram illustrates the key transformations from the starting material to the core quinoline intermediate.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Benzoquinoline Derivatives: A Straightforward and Efficient Route to Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 9. ias.ac.in [ias.ac.in]

- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 11. ijpcbs.com [ijpcbs.com]

- 12. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

Application Note: A Protocol for the Acidic Hydrolysis of 2-(3,3-Diethoxypropoxy)benzonitrile to 2-Carboxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, step-by-step protocol for the acidic hydrolysis of 2-(3,3-diethoxypropoxy)benzonitrile. This reaction involves the concurrent deprotection of a diethyl acetal to an aldehyde and the hydrolysis of a nitrile to a carboxylic acid, yielding 2-carboxybenzaldehyde. This document outlines the underlying chemical principles, detailed experimental procedures, reaction monitoring, product isolation, and purification. The protocol is designed to be a self-validating system, with explanations for each step to ensure both reproducibility and a thorough understanding of the process.

Introduction

The hydrolysis of 2-(3,3-diethoxypropoxy)benzonitrile is a dual-transformation process that leverages fundamental reactions in organic synthesis. The starting material possesses two key functional groups that are susceptible to acid-catalyzed hydrolysis: a diethyl acetal and a nitrile. Acetals serve as common protecting groups for aldehydes and ketones, and their removal is a crucial step in many synthetic pathways.[1][2] Similarly, the hydrolysis of nitriles is a classic method for the preparation of carboxylic acids.[3][4][5] The acidic conditions facilitate both transformations in a single reaction vessel, providing an efficient route to the target molecule, 2-carboxybenzaldehyde.

The overall transformation is depicted below:

Figure 1: Overall Reaction Scheme

This protocol is particularly relevant for researchers in medicinal chemistry and drug development, where bifunctional aromatic compounds like 2-carboxybenzaldehyde are valuable building blocks.

Mechanistic Rationale

The successful execution of this protocol relies on understanding the mechanisms of both acetal and nitrile hydrolysis under acidic conditions.

Acetal Hydrolysis

The hydrolysis of the diethyl acetal proceeds through a series of equilibrium steps.[1][6] The reaction is initiated by the protonation of one of the ether oxygens, converting the ethoxy group into a good leaving group (ethanol).[1] The departure of ethanol is assisted by the neighboring oxygen atom, forming a resonance-stabilized oxonium ion.[7] This electrophilic intermediate is then attacked by water.[1] Subsequent proton transfers lead to a hemiacetal, which undergoes a similar sequence of protonation, elimination of a second molecule of ethanol, and attack by water to yield the final aldehyde product.[1] The formation of the resonance-stabilized carboxonium ion is often the rate-determining step.[7]

Nitrile Hydrolysis

The acid-catalyzed hydrolysis of the nitrile also begins with protonation, but of the nitrogen atom.[3][8] This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by water.[5][9] A series of proton transfers follows, leading to the formation of an amide intermediate.[3][4][10] Under the reaction conditions, this amide is then further hydrolyzed to the corresponding carboxylic acid and an ammonium ion, which is the driving force for the reaction to proceed to completion.[3]

Experimental Protocol

This section details the necessary reagents, equipment, and step-by-step procedures for the acidic hydrolysis of 2-(3,3-diethoxypropoxy)benzonitrile.

Materials and Equipment

| Reagents | Equipment |

| 2-(3,3-Diethoxypropoxy)benzonitrile | Round-bottom flask (appropriate size) |

| Hydrochloric acid (HCl), concentrated (37%) | Reflux condenser |

| Deionized water (H₂O) | Heating mantle with magnetic stirrer |

| Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc) | Magnetic stir bar |

| Anhydrous magnesium sulfate (MgSO₄) | Separatory funnel |

| Saturated sodium bicarbonate (NaHCO₃) solution | Beakers and Erlenmeyer flasks |

| Silica gel for column chromatography | Rotary evaporator |

| TLC plates (silica gel 60 F₂₅₄) | UV lamp (254 nm) |

| TLC developing chamber | Glass capillaries for TLC spotting |

| Eluent for chromatography (e.g., Hexane:EtOAc) | pH paper or pH meter |

Safety Precautions: This experiment should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times. Concentrated hydrochloric acid is corrosive and volatile; handle with extreme care.

Step-by-Step Procedure

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(3,3-diethoxypropoxy)benzonitrile (e.g., 5.0 g, 1 equiv).

-

In the fume hood, carefully add a 1:1 (v/v) mixture of concentrated hydrochloric acid and deionized water (e.g., 50 mL). The addition of acid to water is exothermic, so prepare the solution with care.

-

-

Reaction Execution:

-

Attach a reflux condenser to the flask and ensure a steady flow of cooling water.

-

Heat the mixture to reflux (approximately 100-110 °C) using a heating mantle.

-

Allow the reaction to stir vigorously at reflux for 4-6 hours.

-

-

Reaction Monitoring using Thin Layer Chromatography (TLC):

-

Periodically monitor the progress of the reaction by TLC.[11][12][13]

-

To take a sample, briefly stop the heating, allow the mixture to cool slightly, and carefully withdraw a small aliquot (a few drops) with a glass pipette.

-

Neutralize the acidic sample with a few drops of saturated NaHCO₃ solution.

-

Extract the organic components with a small amount of ethyl acetate.

-

Spot the starting material, the reaction mixture, and a co-spot on a TLC plate.[14]

-

Develop the plate in a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate). The starting material will be less polar than the product.

-

Visualize the spots under a UV lamp. The reaction is complete when the starting material spot has been completely consumed.

Caption: TLC monitoring of the reaction progress.

-

-

Work-up and Isolation:

-

Once the reaction is complete, cool the flask to room temperature.

-

Transfer the reaction mixture to a separatory funnel.

-

Extract the aqueous layer three times with a suitable organic solvent like dichloromethane or ethyl acetate (e.g., 3 x 50 mL).[15][16]

-

Combine the organic layers.

-

Wash the combined organic layers with brine (saturated NaCl solution) to aid in the removal of water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification:

-

The crude 2-carboxybenzaldehyde can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Alternatively, for aromatic carboxylic acids, purification can sometimes be achieved by recrystallization from a suitable solvent system or by conversion to its sodium salt, followed by recrystallization from hot water and re-acidification.[17]

-

Data and Expected Results

| Parameter | Expected Value |

| Reaction Time | 4-6 hours |

| Appearance of Product | White to off-white solid |

| TLC (7:3 Hexane:EtOAc) | Starting Material Rf ~ 0.7; Product Rf ~ 0.2 |

| Expected Yield | 75-85% (after purification) |

Troubleshooting

-

Incomplete Reaction: If TLC indicates the presence of starting material after 6 hours, additional refluxing time may be necessary. Ensure the acid concentration is appropriate.

-

Low Yield: Inefficient extraction can lead to product loss. Ensure thorough extraction from the aqueous layer. The product may have some solubility in the acidic aqueous phase.

-

Emulsion during Work-up: The formation of an emulsion during extraction can be broken by the addition of brine.

Logical Workflow Diagram

Caption: Experimental workflow for the synthesis of 2-carboxybenzaldehyde.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the acidic hydrolysis of 2-(3,3-diethoxypropoxy)benzonitrile. By understanding the underlying mechanisms of acetal and nitrile hydrolysis, researchers can confidently execute this transformation to obtain 2-carboxybenzaldehyde, a valuable synthetic intermediate. The outlined procedures for reaction monitoring, work-up, and purification are designed to ensure a high yield and purity of the final product.

References

-

Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. Retrieved from [Link]

-

Chemistry Steps. (2020, January 20). Acetal Hydrolysis Mechanism. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

-

Chemistry Steps. (2022, May 14). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

-

Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

-

JoVE. (2025, May 22). Video: Nitriles to Carboxylic Acids: Hydrolysis. Retrieved from [Link]

-

Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. Retrieved from [Link]

-

LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

-

University of Bristol. (n.d.). Lecture 9: Acetals. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

-

Chemguide. (n.d.). Hydrolysing Nitriles. Retrieved from [Link]

-

RSC Publishing. (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]

-

Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. Retrieved from [Link]

- Google Patents. (n.d.). US8492583B2 - Process for purification of aromatic carboxylic acids.

-

ACS Publications. (2008, December 2). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). US6833472B2 - Process for the purification of aromatic carboxylic acids.

-

Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

-

Patsnap Eureka. (2008, August 14). Process for the Production of High Purity Aromatic Carboxylic Acids Using a Benzoic Acid and Water Solvent for Oxidation and Purification. Retrieved from [Link]

-

ResearchGate. (n.d.). Well-established mechanism of the hydrolysis of acetals and ketals. Retrieved from [Link]

- Google Patents. (n.d.). CN105873892A - Purification of aromatic carboxylic acids.

-

University of Rochester. (n.d.). How To: Monitor by TLC. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of aldehydes by deprotection or hydrolysis. Retrieved from [Link]

-

Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Hydrolysis of acetals to give aldehydes and ketones. Retrieved from [Link]

-

ACS Omega. (2018, May 7). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Retrieved from [Link]

-

Oreate AI Blog. (2026, January 7). Understanding the Acid Workup: A Key Step in Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved from [Link]

-

University of York. (n.d.). Theory of Aqueous Workup. Retrieved from [Link]

-

University of Rochester. (n.d.). How To Run A Reaction: The Workup. Retrieved from [Link]

-

YouTube. (2024, October 28). Aqueous Workup: Acid Base Work Up Procedure. Retrieved from [Link]

-

Scribd. (n.d.). EXP13 Hydrolysis of Benzonitrile. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The acid-catalysed hydrolysis of benzonitrile. Retrieved from [Link]

-

Semantic Scholar. (n.d.). The acid-catalysed hydrolysis of benzonitrile. Retrieved from [Link]

-

Zeitschrift für Naturforschung. (n.d.). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Nitriles. Retrieved from [Link]

Sources

- 1. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 10. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 11. s3.wp.wsu.edu [s3.wp.wsu.edu]

- 12. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]

- 13. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]

- 14. How To [chem.rochester.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. How To Run A Reaction [chem.rochester.edu]

- 17. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

Catalytic conversion of the nitrile group in 2-(3,3-Diethoxypropoxy)benzonitrile

Application Note: Chemoselective Catalytic Transformations of 2-(3,3-Diethoxypropoxy)benzonitrile

Executive Summary & Chemical Context

This Application Note details the protocols for the catalytic conversion of the nitrile moiety in 2-(3,3-Diethoxypropoxy)benzonitrile (referred to herein as Substrate A ).

Substrate A is a bifunctional intermediate often used in the synthesis of quinazolines, isoquinolines, and other pharmacophores. It possesses two critical functionalities with opposing reactivities:

-

The Nitrile (-CN): Requires reduction or hydrolysis to functionalize.

-

The Acetal (3,3-diethoxypropoxy): A masked aldehyde. It is highly stable under basic and neutral conditions but extremely labile in aqueous acid .

The Challenge: Standard industrial protocols for nitrile hydrolysis (e.g., H₂SO₄/H₂O) or reduction (e.g., acidic media) will prematurely deprotect the acetal, leading to polymerization or unwanted cyclization.

The Solution: This guide focuses on chemoselective heterogeneous hydrogenation and base-catalyzed hydrolysis , ensuring the integrity of the acetal protecting group while converting the nitrile.

Application I: Catalytic Hydrogenation to Primary Amine

The conversion of the nitrile to a primary benzylamine is the most common requirement for this scaffold. The primary challenge is the formation of secondary amine byproducts via the condensation of the intermediate imine with the product amine.

Mechanistic Insight & Catalyst Selection

To achieve high selectivity for the primary amine, the reaction equilibrium must be shifted away from secondary amine formation.

-

Catalyst: Raney® Nickel (Ra-Ni) is preferred over Pd/C for this specific substrate. Ra-Ni is less prone to poisoning by the ether oxygen and shows higher activity for -CN reduction at moderate pressures.

-

Additive: Ammonia (NH₃) or trace hydroxide.

-

Causality: The reduction proceeds via an imine intermediate (

). Without ammonia, the formed primary amine (

-

Visualization: Reaction Pathway & Selectivity

The following diagram illustrates the competitive pathways and how the protocol controls them.

Figure 1: Mechanistic pathway of nitrile hydrogenation. Green paths indicate desired flow enabled by ammonia saturation.

Detailed Protocol: Raney Nickel Hydrogenation

Objective: Synthesis of [2-(3,3-diethoxypropoxy)phenyl]methanamine.

Safety Warning: Raney Nickel is pyrophoric when dry. Handle under inert atmosphere or kept wet at all times.

Materials:

-

Substrate A: 10.0 g (40.1 mmol)

-

Catalyst: Raney Nickel (W.R. Grace 2800 or equivalent), 2.0 g (wet slurry).

-

Solvent: 7M Ammonia in Methanol (Commercial solution).

-

Equipment: Parr Hydrogenator or High-Pressure Autoclave.

Step-by-Step Procedure:

-

Catalyst Preparation: Weigh 2.0 g of Raney Nickel slurry. Wash 3x with anhydrous methanol to remove water (water promotes acetal hydrolysis).

-

Loading: In the autoclave liner, dissolve 10.0 g of Substrate A in 100 mL of 7M NH₃ in Methanol .

-

Note: Do not use acidic solvents or pure ethanol without base.

-

-

Addition: Carefully transfer the washed Raney Nickel into the solution.

-

Purging: Seal the reactor. Purge with Nitrogen (3x, 50 psi) followed by Hydrogen (3x, 50 psi) to remove oxygen.

-

Reaction: Pressurize to 60 psi (4 bar) H₂. Heat to 40°C . Stir vigorously (1000 rpm).

-

Monitoring: Reaction is typically complete in 4–6 hours. Monitor by TLC (eluent: DCM/MeOH/NH4OH 90:9:1) or LCMS. Look for disappearance of the nitrile peak.

-

-

Workup:

-

Cool to room temperature. Vent H₂. Purge with N₂.

-

Filter through a Celite pad (keep wet with MeOH to prevent catalyst ignition).

-

Concentrate the filtrate under reduced pressure (Rotavap bath < 40°C).

-

-

Purification: The crude oil is usually >95% pure. If necessary, purify via Kugelrohr distillation or neutral alumina chromatography. Avoid Silica Gel (acidic nature may cleave acetal).

Application II: Controlled Hydrolysis to Amide

In some drug development pathways, the target is the amide (primary amide) rather than the amine.

The "Radziszewski" Condition

To avoid acid hydrolysis of the acetal, we utilize the Radziszewski reaction using Hydrogen Peroxide in basic media. This converts the nitrile to the amide without touching the acetal.

Workflow Visualization

Figure 2: Base-catalyzed hydrolysis workflow preserving acid-sensitive moieties.

Detailed Protocol: Oxidative Hydrolysis

Objective: Synthesis of 2-(3,3-diethoxypropoxy)benzamide.

Step-by-Step Procedure:

-

Dissolution: Dissolve Substrate A (5.0 g) in DMSO (25 mL).

-

Base Addition: Add Potassium Carbonate (

, 1.5 eq). Cool the mixture to 10°C in an ice bath. -

Oxidant Addition: Dropwise add 30%

(4.0 eq).-

Critical Control: The reaction is exothermic. Maintain internal temperature < 30°C to prevent acetal degradation or over-oxidation.

-

-

Reaction: Remove ice bath and stir at room temperature for 1–2 hours.

-

Workup: Pour the reaction mixture into 150 mL of ice water. The product should precipitate as a white solid.

-

Isolation: Filter the solid, wash with water, and dry in a vacuum oven at 40°C.

Data Summary & Validation

The following table summarizes the expected outcomes and validation parameters for the protocols described.

| Parameter | Protocol 1: Hydrogenation (Amine) | Protocol 2: Hydrolysis (Amide) |

| Catalyst/Reagent | Raney Ni / H₂ / NH₃ | H₂O₂ / K₂CO₃ / DMSO |

| Time | 4–6 Hours | 1–2 Hours |

| Yield (Typical) | 88–94% | 90–96% |

| Major Impurity | Secondary Amine (<3% with NH₃) | Carboxylic Acid (<1%) |

| Acetal Integrity | Maintained (Basic/Neutral) | Maintained (Basic) |

| IR Validation | Loss of -CN (~2220 cm⁻¹) | Appearance of C=O (~1680 cm⁻¹) |

| H-NMR Marker | Acetal -CH- triplet @ ~4.8 ppm | Acetal -CH- triplet @ ~4.8 ppm |

References

-

Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. John Wiley & Sons. (Authoritative text on Raney Nickel and nitrile reduction).

-

Bagal, D. B., & Bhanage, B. M. (2015). Recent advances in transition metal catalyzed hydration of nitriles to amides. Advanced Synthesis & Catalysis, 357(5), 883-900. (Review of hydration methods including Radziszewski).

-

Watson, D. J. (1998). "Catalytic Hydrogenation of Nitriles". In Catalysis of Organic Reactions. CRC Press. (Details on ammonia suppression of secondary amines).

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Reference for stability of diethyl acetals in basic vs acidic media).

Troubleshooting & Optimization

Technical Support Center: Scalable Synthesis of 2-(3,3-Diethoxypropoxy)benzonitrile

Welcome to the technical support center for the scalable synthesis of 2-(3,3-Diethoxypropoxy)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure a successful and scalable synthesis.

Introduction

2-(3,3-Diethoxypropoxy)benzonitrile is a key intermediate in the synthesis of various pharmaceutical compounds. Its preparation typically involves the Williamson ether synthesis, a robust and widely used method for forming ether linkages.[1][2] This reaction involves the O-alkylation of 2-hydroxybenzonitrile (also known as 2-cyanophenol) with a suitable 3-halopropionaldehyde diethyl acetal, most commonly 3-bromopropionaldehyde diethyl acetal. While the reaction appears straightforward on a laboratory scale, scaling up production can present several challenges that may impact yield, purity, and overall process efficiency.

This guide will provide a comprehensive overview of the synthetic process, delve into the common challenges encountered during scale-up, and offer practical solutions and troubleshooting tips.

Reaction Overview: The Williamson Ether Synthesis

The core of the synthesis is the SN2 reaction between the phenoxide ion of 2-hydroxybenzonitrile and an alkyl halide. The reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group, making it a more potent nucleophile.[1][2]

Reaction Scheme:

Caption: General scheme of the Williamson ether synthesis for 2-(3,3-Diethoxypropoxy)benzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common bases used for this reaction, and what are the pros and cons of each?

A1: The choice of base is critical for the successful deprotonation of 2-hydroxybenzonitrile. Common choices include:

| Base | Pros | Cons |

| Potassium Carbonate (K₂CO₃) | Inexpensive, easy to handle, suitable for large-scale reactions.[3] | Weaker base, may require higher temperatures and longer reaction times. |

| Sodium Hydride (NaH) | Strong base, reacts quickly at lower temperatures.[1] | Flammable solid, reacts violently with water, requires anhydrous conditions and careful handling. |

| Sodium Hydroxide (NaOH) | Very inexpensive, readily available. | Can introduce water into the reaction, potentially leading to side reactions or hydrolysis of the acetal. Often used with a phase-transfer catalyst.[4] |

For scalable synthesis, potassium carbonate is often the preferred choice due to its balance of reactivity, cost, and safety.

Q2: Which solvent is recommended for this synthesis on a larger scale?

A2: The ideal solvent should dissolve the reactants and be inert to the reaction conditions.

| Solvent | Pros | Cons |

| N,N-Dimethylformamide (DMF) | Excellent solvent for both reactants, promotes SN2 reactions.[2] | High boiling point can make removal difficult, potential for decomposition at high temperatures. |

| Acetone | Lower boiling point, easier to remove. | May not be as effective at dissolving all reactants, especially at high concentrations. |

| Acetonitrile | Good solvent properties, relatively easy to remove. | Can be more expensive than other options. |

For scalability, a thorough process safety assessment is crucial when selecting a solvent, considering its flammability, toxicity, and environmental impact.

Q3: What is Phase-Transfer Catalysis (PTC) and how can it benefit this synthesis?

A3: Phase-transfer catalysis is a technique used to facilitate the reaction between reactants in immiscible phases (e.g., a solid and a liquid, or two immiscible liquids).[4] A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), transports one of the reactants (in this case, the phenoxide) across the phase boundary to react with the other reactant.

Benefits for this synthesis include:

-

Use of less expensive bases: Allows for the use of aqueous sodium hydroxide instead of anhydrous bases like NaH.[4]

-

Milder reaction conditions: Can often be run at lower temperatures.

-

Simplified work-up: Can sometimes simplify the separation of the product from the reaction mixture.[5]

Caption: Simplified workflow of Phase-Transfer Catalysis in the Williamson ether synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the scalable synthesis of 2-(3,3-diethoxypropoxy)benzonitrile.

| Observed Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |

| Low or No Product Formation (by TLC/LC-MS) | 1. Ineffective Deprotonation: The base may be too weak, or there might be insufficient equivalents. 2. Poor Quality Alkylating Agent: The 3-bromopropionaldehyde diethyl acetal may have decomposed. 3. Reaction Temperature Too Low: The activation energy for the SN2 reaction is not being met. 4. Presence of Water (if using NaH): Water will quench the sodium hydride, preventing deprotonation. | 1. Verify Base Strength and Stoichiometry: Ensure at least 1.1-1.5 equivalents of a suitable base are used. If using a weaker base like K₂CO₃, consider increasing the temperature.[1] 2. Check Alkylating Agent Purity: Use freshly distilled or high-purity 3-bromopropionaldehyde diethyl acetal. This reagent can be unstable over long-term storage. 3. Optimize Reaction Temperature: Gradually increase the reaction temperature, monitoring for product formation and potential side reactions by TLC. A typical range is 60-100 °C.[2] 4. Ensure Anhydrous Conditions: If using NaH, ensure all glassware is oven-dried and solvents are anhydrous. |

| Presence of a Major Impurity with a Similar Rf to the Product | 1. Incomplete Reaction: Unreacted 2-hydroxybenzonitrile may be present. 2. Hydrolysis of the Acetal Group: The diethoxypropoxy group can be sensitive to acidic conditions, which may be encountered during work-up. 3. Elimination Side Reaction: Although less likely with a primary halide, high temperatures can promote the formation of an alkene byproduct. | 1. Increase Reaction Time or Temperature: Monitor the reaction until the starting material is consumed. 2. Avoid Acidic Work-up: Use a neutral or slightly basic aqueous wash during extraction. If an acidic wash is necessary, perform it quickly at a low temperature. 3. Control Reaction Temperature: Avoid excessive heating to minimize elimination. |

| Formation of a Polar Impurity (Stays at Baseline on TLC) | 1. Hydrolysis of the Nitrile Group: Under harsh basic conditions and prolonged heating, the nitrile group can hydrolyze to a carboxylic acid or amide. 2. Decomposition of DMF: At high temperatures, DMF can decompose to form dimethylamine, which can act as a nucleophile. | 1. Use Milder Base or Lower Temperature: If nitrile hydrolysis is suspected, consider using a weaker base or reducing the reaction temperature and time. 2. Maintain a Controlled Temperature: Do not exceed the recommended temperature range for the reaction, especially when using DMF. |

| Difficult Work-up and Emulsion Formation | 1. Presence of Fine Particulate Matter: Finely divided base (e.g., K₂CO₃) can lead to stable emulsions during aqueous extraction. 2. High Concentration of Salts: Can increase the viscosity of the aqueous layer. | 1. Filter Before Extraction: After the reaction is complete, filter off any insoluble solids before proceeding with the aqueous work-up. 2. Dilute with Water or Brine: Adding more water or a saturated brine solution can help to break emulsions. |

| Product is an Oil and Difficult to Purify by Crystallization | Inherent Property of the Product: Many ethers with flexible alkyl chains have low melting points. | Purification by Vacuum Distillation: For large-scale purification, vacuum distillation is often the most effective method to remove non-volatile impurities and unreacted starting materials.[6] Column chromatography can be used for smaller scales but is less practical for large quantities. |

Experimental Protocol: Scalable Synthesis using Potassium Carbonate

This protocol provides a general guideline for a scalable synthesis. Optimization will be necessary based on specific equipment and desired scale.

Materials:

-

2-Hydroxybenzonitrile

-

3-Bromopropionaldehyde diethyl acetal

-

Anhydrous Potassium Carbonate (K₂CO₃), finely ground

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2-hydroxybenzonitrile (1.0 eq) and DMF (5-10 volumes).

-

Base Addition: Add finely ground anhydrous potassium carbonate (1.5-2.0 eq).

-

Alkylating Agent Addition: Slowly add 3-bromopropionaldehyde diethyl acetal (1.1-1.2 eq) to the stirred mixture.

-

Reaction: Heat the mixture to 80-90 °C and maintain this temperature, with stirring, for 12-24 hours. Monitor the reaction progress by TLC or HPLC until the 2-hydroxybenzonitrile is consumed.

-

Cooling and Filtration: Cool the reaction mixture to room temperature. Filter the mixture to remove the inorganic salts. Wash the filter cake with a small amount of ethyl acetate.

-

Work-up: Combine the filtrate and the washings. Add water and ethyl acetate to a separatory funnel and extract the aqueous layer with ethyl acetate (2-3 times). Combine the organic layers and wash with water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by vacuum distillation to yield 2-(3,3-diethoxypropoxy)benzonitrile as a colorless to pale yellow oil.

Analytical Characterization

To ensure the quality and purity of the final product, the following analytical techniques are recommended:

-

Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the product and any volatile impurities.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product and identify any impurities.[8][9]

-

High-Performance Liquid Chromatography (HPLC): For accurate determination of purity and quantification of non-volatile impurities.

Safety and Waste Disposal

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Conduct the reaction in a well-ventilated fume hood.

-

Reagent Handling: Handle all chemicals with care, paying particular attention to the flammability and reactivity of solvents and bases.

-

Waste Disposal: Dispose of all chemical waste in accordance with local regulations. Organic waste containing DMF should be collected in a designated container. Aqueous waste should be neutralized before disposal.[10]

References

- Benchchem.

- Williamson Ether Synthesis. (n.d.).

- CN101781235B - Method for preparing 2-cyanophenol - Google P

- ResearchGate. (n.d.). Effect of temperature on direct synthesis of benzonitrile. Reaction conditions.

- Thigpen, A., Deruiter, J., & Clark, C. (2007). GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB.

- Yoon, M. (2001). Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. Journal of the American Oil Chemists' Society, 78(4), 423-429.

- The Design, Synthesis, and Antioxidant Activity of Amphiphilic Oximes and Amidoximes. (n.d.).

- Working with Hazardous Chemicals. (n.d.).

- Amrutkar, R. D., et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Sciences, 05(05), 4220-4229.

- CN102295578B - Synthetic method of 3,3-diethoxypropionitrile - Google P

- Gregory, C. D., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.

- Williamson Ether Synthesis - Utah Tech University. (n.d.).

- Deoxycyanation of Alkyl Alcohols - Macmillan Group - Princeton University. (n.d.).

- Williamson ether synthesis trouble, 2.0 : r/chemistry. (2015, June 26). Reddit.

- Gregory, C. D., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(2), 471-477.

- Li, Y., et al. (2021). Research on Hazardous Waste Removal Management: Identification of the Hazardous Characteristics of Fluid Catalytic Cracking Spent Catalysts. International Journal of Environmental Research and Public Health, 18(8), 4165.

- GC-MS Analysis of Bioactive Compounds in the Ethyl Acetate Fraction of Crossopteryx febrifuga Leaves. (n.d.).

- 3,3-Diethoxypropanenitrile (CAS: 2032-34-0)

- High-efficiency synthesis method of 2-cyanophenol - Eureka | P

- Phase-Transfer Catalysis in Organic Syntheses. (n.d.). CRDEEP Journals.

- L.S.College, Muzaffarpur. (2021, October 23). Williamson ether synthesis.

- BENZONITRILE - CAMEO Chemicals. (n.d.).

- Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. (n.d.). Green Chemistry.

- Determination of Three Typical Metabolites of Pyrethroid Pesticides in Tea Using a Modified QuEChERS Sample Preparation by Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry. (n.d.). MDPI.

- Preparation of β-Hydroxyketones (Aldols) from the Alkylation of O-Silyl Aryl Cyanohydrins with Epoxides. (n.d.). PMC.

- 9.6: Williamson Ether Synthesis. (2015, July 14). Chemistry LibreTexts.

- Williamson ether synthesis (done wrong). (2020, March 28). YouTube.

- Ether synthesis by etherification (alkylation). (n.d.). Organic Chemistry Portal.

- 9.6: Williamson Ether Synthesis. (2015, July 14). Chemistry LibreTexts.

- Applic

- 3,3-Diethoxypropionitrile 95 2032-34-0 - Sigma-Aldrich. (n.d.).

- CN103664698A - 2-cyanophenol preparing method - Google P

- Williamson ether synthesis (video). (n.d.). Khan Academy.

- Co-disposal of MSWI fly ash and Bayer red mud using an one-part geopolymeric system. (2016, November 15).

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. (n.d.).

- NMR Chemical Shifts of Common Solvents as Trace Impurities - Carl ROTH. (n.d.).

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. crdeepjournal.org [crdeepjournal.org]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. orgsyn.org [orgsyn.org]

Technical Support Center: Navigating the Purification of 2-(3,3-Diethoxypropoxy)benzonitrile

Welcome to the technical support center for 2-(3,3-Diethoxypropoxy)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to address the common and complex challenges encountered during the purification of this valuable synthetic intermediate. Drawing upon established chemical principles and field-proven insights, this document provides a structured approach to troubleshooting, ensuring the integrity and purity of your compound.

I. Understanding the Molecule: Key Physicochemical Properties

2-(3,3-Diethoxypropoxy)benzonitrile is a moderately polar aromatic compound. Its structure incorporates a polar nitrile group and a less polar acetal-containing ether linkage. This duality in polarity can present unique challenges during purification, particularly in chromatographic separations. The acetal group is generally stable under neutral to basic conditions but is susceptible to hydrolysis in the presence of acid, a critical consideration for both reaction work-up and purification.[1][2]

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 2-(3,3-Diethoxypropoxy)benzonitrile?

A1: The impurities in your crude product are intrinsically linked to its synthesis, which is typically a Williamson ether synthesis.[3] The most common impurities include:

-

Unreacted Starting Materials: Residual 2-cyanophenol (also known as 2-hydroxybenzonitrile) and the alkylating agent, such as 3-bromo-1,1-diethoxypropane.

-

Side-Products from Williamson Ether Synthesis:

-

E2 Elimination Product: The alkylating agent, if it has β-hydrogens, can undergo elimination in the presence of the basic phenoxide, leading to the formation of an alkene.[4]

-

C-Alkylation Products: The phenoxide ion can also act as a nucleophile at the aromatic ring, leading to the formation of C-alkylated isomers, although this is generally less common than O-alkylation.

-

-

Hydrolysis Product: If the reaction work-up or purification involves acidic conditions, the diethoxypropoxy group can hydrolyze to form an aldehyde.

-

Residual Base and Solvents: Inorganic salts from the base used (e.g., potassium carbonate, sodium hydride) and residual high-boiling solvents like DMF or DMSO may also be present.[3]

Q2: My NMR spectrum shows unreacted 2-cyanophenol. How can I remove it?

A2: Unreacted 2-cyanophenol can often be removed by a basic wash during the work-up. Since 2-cyanophenol is acidic, it will be deprotonated by a mild aqueous base (like sodium bicarbonate or sodium carbonate solution) and partition into the aqueous layer, while your desired ether product remains in the organic layer. If this is not sufficient, column chromatography is very effective at separating the more polar 2-cyanophenol from the desired product.

Q3: I suspect the acetal is hydrolyzing during silica gel chromatography. What are the signs and how can I prevent this?

A3: Signs of on-column hydrolysis include the appearance of a new, more polar spot on your TLC analysis of the collected fractions, which may correspond to the aldehyde product. You might also observe streaking or tailing of the product spot.

To prevent hydrolysis on silica gel, which is inherently acidic, you can neutralize the silica gel.[5] This is typically done by adding a small amount of a volatile amine, like triethylamine (1-2%), to your eluent.[6][7] It is crucial to first test the stability of your compound to these conditions on a TLC plate. Alternatively, using a less acidic stationary phase like neutral alumina can be a good option for acid-sensitive compounds.[6]

III. Troubleshooting Guide

This section provides a problem-oriented approach to resolving common purification issues.

Problem 1: Difficulty in Separating the Product from Starting Materials by Column Chromatography

Potential Cause: The polarity of your eluent may not be optimal for resolving the product from the starting materials.

Troubleshooting Protocol:

-

TLC Optimization:

-

Systematically test a range of solvent systems with varying polarities. A good starting point for a molecule like 2-(3,3-Diethoxypropoxy)benzonitrile is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or diethyl ether).[8][9][10]

-

Aim for an Rf value of 0.2-0.4 for your target compound on the TLC plate to ensure good separation on the column.[10]

-

If the spots are too close, try a different solvent system. Sometimes changing the nature of the polar solvent (e.g., from ethyl acetate to diethyl ether) can alter the selectivity of the separation.

-

-

Gradient Elution:

-

If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution can be employed. Start with a low polarity eluent to first elute any non-polar impurities, then gradually increase the polarity to elute your product, leaving the more polar impurities behind on the column.

-

| Compound Type | Typical Elution Order (Normal Phase) | Recommended Starting Solvent Systems (TLC) |

| Non-polar impurities | First | 100% Hexanes or Petroleum Ether |

| 2-(3,3-Diethoxypropoxy)benzonitrile | Intermediate | 10-30% Ethyl Acetate in Hexanes |

| 2-Cyanophenol | Last | 30-50% Ethyl Acetate in Hexanes |

Problem 2: The Purified Product is a Yellowish Oil or Solid

Potential Cause: The coloration can be due to highly colored minor impurities, often arising from side reactions or decomposition.[6]

Troubleshooting Protocol:

-

Recrystallization:

-

Recrystallization is an excellent technique for removing colored impurities, which often remain in the mother liquor.[11]

-

Screen for a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but have low solubility when cold.[12] For aromatic ethers, common recrystallization solvents include ethanol, ethanol/water mixtures, or toluene/hexane mixtures.[7][13][14]

-

-

Activated Carbon Treatment:

-

If recrystallization alone does not remove the color, you can try treating a solution of your crude product with a small amount of activated carbon. The colored impurities adsorb onto the carbon, which is then removed by hot filtration. This should be done with caution as some product may also be adsorbed.

-

Problem 3: Low Recovery After Purification

Potential Cause: This can be due to several factors including incomplete reaction, product loss during work-up, or decomposition during purification.

Troubleshooting Protocol:

-

Optimize Reaction Conditions:

-

Ensure the Williamson ether synthesis has gone to completion by monitoring with TLC. If the reaction is sluggish, consider increasing the temperature or using a stronger base (with caution, as this can promote side reactions).[6]

-

-

Work-up Procedure Review:

-

Ensure all aqueous washes are back-extracted with the organic solvent to recover any dissolved product.

-

Avoid overly acidic or basic conditions during the work-up to prevent hydrolysis of the acetal or other side reactions.

-

-

Chromatography Technique:

-

If using column chromatography, ensure proper column packing to avoid channeling, which leads to poor separation and co-elution of product with impurities.

-

If you suspect decomposition on silica, use neutralized silica gel or an alternative stationary phase as described in FAQ Q3.

-

IV. Experimental Protocols

Protocol 1: Neutralization of Silica Gel for Flash Chromatography

This protocol is recommended if you suspect your compound is sensitive to the acidic nature of standard silica gel.

-

Prepare the Eluent: Prepare your chosen eluent system (e.g., 20% ethyl acetate in hexanes) and add 1-2% triethylamine by volume. Mix thoroughly.

-

Pack the Column: Prepare a slurry of silica gel in the triethylamine-containing eluent. Pack your chromatography column with this slurry.

-

Equilibrate the Column: Before loading your sample, run 2-3 column volumes of the triethylamine-containing eluent through the packed column to ensure the entire stationary phase is neutralized.

-

Load the Sample and Elute: Dissolve your crude product in a minimum amount of the eluent and load it onto the column. Elute with the triethylamine-containing solvent system, collecting fractions and monitoring by TLC.

Protocol 2: Recrystallization from a Two-Solvent System (e.g., Toluene/Hexane)

This is a general protocol that can be adapted for 2-(3,3-Diethoxypropoxy)benzonitrile.

-

Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of hot toluene.

-

Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

-

Induce Crystallization: To the hot, clear solution, add hexane dropwise until the solution becomes faintly cloudy.

-

Clarification: Add a few drops of hot toluene to redissolve the precipitate and obtain a clear solution.

-

Cooling and Crystallization: Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold hexane, and dry them under vacuum.

V. Visualizations

Caption: General purification workflow for 2-(3,3-Diethoxypropoxy)benzonitrile.

Caption: Decision-making flowchart for troubleshooting purification problems.

VI. References

-

Chemistry LibreTexts. (2019, June 5). 14.3: Acetal Formation. [Link]

-

ResearchGate. (2014, November 4). When basification of silica gel is required, before using Column chromatography?. [Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

-

Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. [Link]

-

NACALAI TESQUE, INC. Silica Gel for Column Chromatography|Products. [Link]

-

Chemistry Stack Exchange. (2017, April 15). Product of Williamson Synthesis. [Link]

-

Crystallography Online. Guide for crystallization. [Link]

-

PubChem. 3-Bromo-1,1-diethoxypropane. [Link]

-

MDPI. (2002, October 31). Deprotection of Acetals and Ketals by Silica Sulfuric Acid and Wet SiO2. [Link]

-

University of California, Irvine. Recrystallization. [Link]

-

Membrane Solutions. Column Chromatography Notes. [Link]

-

The Aquila Digital Community. Tailoring Photodegradation Rates of Acetal-containing Polymer Networks. [Link]

-

PMC. (2022, October 1). Silica gel-Mediated Oxidation of Prenyl Motifs Generates Natural Product-Like Artifacts. [Link]

-

National Programme on Technology Enhanced Learning. Recrystallization. [Link]

-

Simon Fraser University. (2018). Experiment 2: Recrystallization. [Link]

-

University of Colorado Boulder. Recrystallization 2. [Link]

-

ResearchGate. (2025, October 16). Deprotection of Acetals and Ketals by Silica Sulfuric Acid and Wet SiO2. [Link]

-

L.S.College, Muzaffarpur. (2021, October 23). Williamson ether synthesis. [Link]

-

Organic Chemistry Portal. Dimethyl Acetals. [Link]

-

OperaChem. (2024, February 24). TLC-Thin Layer Chromatography. [Link]

-

ALWSCI. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). [Link]

Sources

- 1. 2-Cyanophenol(611-20-1) 1H NMR spectrum [chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. spectrabase.com [spectrabase.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Silica Gel for Column Chromatographyï½Productsï½NACALAI TESQUE, INC. [nacalai.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Chromatography [chem.rochester.edu]

- 8. 59067-07-1|3-Bromo-1,1-diethoxypropane|BLD Pharm [bldpharm.com]

- 9. 2-AMINO-4-CYANO-PHENOL(14543-43-2) 1H NMR spectrum [chemicalbook.com]

- 10. ocw.mit.edu [ocw.mit.edu]

- 11. athabascau.ca [athabascau.ca]